molecular formula C16H20N4OS B13373621 3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373621
M. Wt: 316.4 g/mol
InChI Key: BZDPNHJKCZWHDS-UHFFFAOYSA-N
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Description

3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the bromination of bis(acetylphenoxy)acetamides followed by reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways . This inhibition can lead to apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential for diverse pharmacological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

3-butyl-6-[(2,6-dimethylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H20N4OS/c1-4-5-9-13-17-18-16-20(13)19-14(22-16)10-21-15-11(2)7-6-8-12(15)3/h6-8H,4-5,9-10H2,1-3H3

InChI Key

BZDPNHJKCZWHDS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=C(C=CC=C3C)C

Origin of Product

United States

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